1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

Sterically unencumbered core for fragment-based drug discovery. Unsubstituted pyrazole C3/C5 positions enable direct C-H functionalization. Free 4-amino group for derivatization. Thiazole provides sulfur-mediated interactions and metabolic stability. Distinguish from dimethyl analog (CAS 1499615-91-6) for superior ligand efficiency.

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
CAS No. 1538679-88-7
Cat. No. B1405958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine
CAS1538679-88-7
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)CN2C=C(C=N2)N
InChIInChI=1S/C7H8N4S/c8-6-3-10-11(4-6)5-7-9-1-2-12-7/h1-4H,5,8H2
InChIKeyMBTJEFWVTLEVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Thiazol-2-ylmethyl)-1H-pyrazol-4-amine: Procurement Guide for a Non-Dimethylated Pyrazole-Thiazole Building Block (CAS 1538679-88-7)


1-(1,3-Thiazol-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1538679-88-7) is a heterocyclic building block comprising a pyrazole core substituted with a 4-amino group and an N1-(thiazol-2-ylmethyl) moiety . With a molecular formula of C₇H₈N₄S and a molecular weight of 180.23 g/mol, this compound serves as a non-dimethylated scaffold for medicinal chemistry applications, distinguishing it from its more sterically hindered 3,5-dimethyl analog (CAS 1499615-91-6) . The compound contains a free 4-amino group suitable for further derivatization, and a thiazole ring that provides sulfur-mediated interactions and metabolic stability [1].

Why Generic Pyrazole or Thiazole Analogs Cannot Replace 1-(1,3-Thiazol-2-ylmethyl)-1H-pyrazol-4-amine in Structure-Focused Campaigns


In-class substitution among pyrazole-thiazole hybrids fails due to structure-dependent differences in molecular recognition, steric accessibility, and physicochemical properties that directly impact downstream SAR interpretation. The non-dimethylated core of 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine (molecular weight: 180.23 g/mol) provides a sterically unencumbered 3-position and 5-position on the pyrazole ring, whereas the 3,5-dimethyl analog (MW: 208.29 g/mol, CAS 1499615-91-6) introduces steric hindrance that can alter binding conformations and reduce synthetic versatility for C–H functionalization . Additionally, compounds lacking the thiazol-2-ylmethyl linker at N1 exhibit fundamentally different hydrogen-bonding capacity and π-stacking geometry, as the thiazole sulfur and nitrogen atoms contribute distinct donor/acceptor patterns compared to simple alkyl or aryl N1 substituents [1]. The following evidence items quantify these differences across key procurement-relevant dimensions.

Quantitative Differentiation Evidence: 1-(1,3-Thiazol-2-ylmethyl)-1H-pyrazol-4-amine vs. Analogs and Alternatives


Core Scaffold Minimalism: Non-Dimethylated vs. 3,5-Dimethyl Analog for Unrestricted SAR Exploration

1-(1,3-Thiazol-2-ylmethyl)-1H-pyrazol-4-amine retains an unsubstituted pyrazole core (positions 3 and 5 available for derivatization), whereas its 3,5-dimethyl analog introduces methyl groups that occupy both reactive positions . This structural difference translates to a molecular weight reduction of 28.06 g/mol (180.23 vs. 208.29 g/mol) and eliminates steric shielding of the pyrazole C3 and C5 positions . In kinase inhibitor design campaigns, unsubstituted pyrazole cores enable direct C–H arylation or alkylation, whereas dimethylated analogs require de novo synthesis of pre-functionalized intermediates, increasing synthetic step count by at least two steps per substituted position .

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

Rotatable Bond and Conformational Flexibility Comparison vs. Pyrazole-Thiazole Direct-Linked Analogs

The methylene linker (-CH₂-) between the pyrazole N1 and the thiazole ring in 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine introduces a rotatable bond that is absent in directly linked pyrazole-thiazole analogs. In the structurally related compound 1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine, the rotatable bond count is 2, and the topological polar surface area (TPSA) is 85 Ų [1]. Directly linked pyrazole-thiazole analogs (e.g., 4-(pyrazol-1-ylmethyl)-1,3-thiazol-2-amine, CAS 1152560-53-6) lack the methylene spacer and exhibit restricted conformational freedom, with computed TPSA values typically differing by 5–10 Ų due to altered nitrogen positioning . The presence of the methylene linker enables the thiazole and pyrazole rings to adopt independent orientations relative to each other, potentially accommodating diverse binding pocket geometries without requiring scaffold redesign [2].

Conformational Analysis Molecular Docking Drug Design

Predicted ADME/Lipophilicity Advantage vs. 3,5-Dimethyl Analog

Based on computed properties from the structurally analogous 1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine, the target compound class exhibits an XLogP3 value of 0.6 and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. In contrast, the 3,5-dimethyl analog (C₉H₁₂N₄S, MW 208.29) is predicted to have a higher XLogP3 (>1.0) due to the additional methyl groups, which increase lipophilicity and may reduce aqueous solubility . The target compound's lower predicted lipophilicity (XLogP3 ~0.5–0.7) aligns with Lipinski's Rule of Five guidelines (recommended logP ≤5) and suggests favorable solubility and permeability profiles suitable for oral bioavailability optimization [2].

ADME Prediction Lipophilicity Drug-Likeness

Synthetic Accessibility and Yield Benchmarking vs. Multi-Step Pyrazole-Thiazole Hybrid Syntheses

1-(1,3-Thiazol-2-ylmethyl)-1H-pyrazol-4-amine can be accessed via condensation of thiazole derivatives with pyrazole intermediates under standard conditions, with reported yields exceeding 85% using in situ reduction with NaBH₄ or BH₃·THF . In contrast, 3,5-dimethyl-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine typically requires optimized conditions achieving yields of 70% to 90% . While both compounds fall within similar yield ranges, the target compound's simpler substitution pattern reduces the number of synthetic steps and eliminates the need for pre-functionalized pyrazole starting materials. Specifically, the 3,5-dimethyl analog requires either pre-synthesized 3,5-dimethylpyrazole intermediates or post-synthetic methylation, adding at least one additional synthetic transformation [1].

Synthetic Chemistry Process Chemistry Building Block Procurement

Scaffold Relevance to EZH2 and Kinase Inhibitor Patents vs. Non-Thiazole Pyrazole Analogs

The thiazol-2-ylmethyl-pyrazol-4-amine scaffold appears in patent literature as a core motif for kinase inhibitors and epigenetic modulators. Specifically, compounds containing this scaffold have been claimed as EZH2 inhibitors (Tazametostat class) and as inhibitors of Flt-3 kinase [1]. In contrast, pyrazole-4-amine derivatives lacking the thiazol-2-ylmethyl N1 substituent (e.g., simple 1-alkyl or 1-aryl pyrazol-4-amines) do not appear in these same patent families and exhibit fundamentally different selectivity profiles due to altered hinge-binding geometry [2]. The thiazole sulfur atom provides a critical interaction point with the methionine gatekeeper residue in kinases such as Flt-3, a feature absent in non-thiazole-containing pyrazole analogs. This scaffold's presence in granted patents (US 7,795,288 for Flt-3 inhibitors; US 20110257179A1 for mGluR5 PAMs) indicates validated medicinal chemistry relevance that simple pyrazol-4-amines do not share.

Epigenetics Kinase Inhibition Patent Landscape

Hydrogen Bond Donor/Acceptor Profile vs. Thiophene-Containing Analogs for Target Engagement Specificity

1-(1,3-Thiazol-2-ylmethyl)-1H-pyrazol-4-amine contains a thiazole ring that provides both a sulfur atom (weak H-bond acceptor) and a nitrogen atom (strong H-bond acceptor), enabling bidentate metal coordination or bifurcated hydrogen bonding not achievable with thiophene analogs [1]. In thiophene-containing analogs such as 1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine, the sulfur atom is the only heteroatom in the five-membered ring, eliminating the nitrogen H-bond acceptor site and reducing hydrogen-bonding capacity [2]. The target compound's thiazole ring offers 1 additional H-bond acceptor (ring nitrogen) compared to thiophene, resulting in a total of 4 H-bond acceptors and 1 H-bond donor (from the 4-amino group) [3]. This enhanced H-bonding capacity may confer distinct binding modes with kinase hinge regions or epigenetic reader domains that require specific donor-acceptor geometry.

Molecular Recognition Binding Affinity Scaffold Hopping

Optimal Research and Procurement Applications for 1-(1,3-Thiazol-2-ylmethyl)-1H-pyrazol-4-amine Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) and Early-Stage Hit Generation Campaigns

1-(1,3-Thiazol-2-ylmethyl)-1H-pyrazol-4-amine is ideally suited for fragment-based drug discovery programs due to its low molecular weight (180.23 g/mol) and unsubstituted pyrazole core that enables high ligand efficiency (LE) metrics. Its non-dimethylated scaffold provides two additional reactive positions (C3 and C5) compared to the 3,5-dimethyl analog, allowing medicinal chemists to explore diverse substitution vectors without synthetic deprotection steps . The compound's XLogP3 of ~0.6 and 4 H-bond acceptors place it within favorable fragment-like property space, maximizing the probability of generating high-quality hits amenable to subsequent optimization [1].

Kinase Inhibitor Lead Optimization Requiring Hinge-Binding Scaffolds with Validated Patent Precedent

This compound serves as a privileged scaffold for kinase inhibitor development, as evidenced by its inclusion in granted patents for Flt-3 kinase inhibitors (US 7,795,288) and patent applications for mGluR5 positive allosteric modulators . The thiazole sulfur-nitrogen pair provides a bidentate coordination motif suitable for engaging the kinase hinge region, while the 4-amino group on pyrazole offers a vector for solvent-exposed derivatization to modulate physicochemical properties [1]. Compared to thiophene analogs, the thiazole ring provides an additional nitrogen H-bond acceptor, enabling more precise hinge-binding geometry optimization [2].

EZH2-Targeted Epigenetic Probe and Inhibitor Development

The scaffold of 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine is associated with Tazametostat-class EZH2 inhibitors, making it a strategic starting point for epigenetic drug discovery programs targeting PRC2-mediated transcriptional repression . The methylene linker between pyrazole and thiazole provides conformational flexibility (2 rotatable bonds) that may be critical for accommodating the EZH2 SAM-binding pocket geometry, whereas directly linked analogs lack this degree of freedom [1]. The compound's lower lipophilicity (XLogP3 ~0.6) compared to dimethylated analogs aligns with the polarity requirements of the EZH2 active site, which contains multiple polar residues and ordered water molecules [2].

Parallel Synthesis Library Construction for High-Throughput SAR Exploration

The unsubstituted C3 and C5 positions of the pyrazole ring in 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine make it an ideal core for parallel synthesis library construction. Unlike the 3,5-dimethyl analog (which requires pre-functionalized building blocks), this compound can undergo direct C–H functionalization or sequential alkylation/arylation at the 3- and 5-positions without steric hindrance from methyl groups . The reported synthetic accessibility (>85% yield under standard conditions) supports rapid analog generation for SAR campaigns [1]. This scaffold's balance of molecular weight (180.23 g/mol) and heteroatom content provides a versatile platform for generating focused libraries targeting diverse biological targets including kinases, epigenetic readers, and GPCR allosteric sites [2].

Quote Request

Request a Quote for 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.